6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide
Description
This compound is a chromene-2-carboxamide derivative featuring a 6-chloro-7-methyl-substituted chromene core and two distinct heterocyclic substituents: a furan-2-ylmethyl and a thiophen-2-ylmethyl group attached to the amide nitrogen. Its molecular formula is C₂₀H₁₈ClNO₆S (CAS: 873080-69-4), with a molecular weight of 435.878 g/mol . The structural uniqueness lies in the dual N-alkylation with aromatic heterocycles, which may enhance lipophilicity and influence biological interactions, such as DNA binding or enzyme inhibition .
Properties
Molecular Formula |
C21H16ClNO4S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H16ClNO4S/c1-13-8-19-16(9-17(13)22)18(24)10-20(27-19)21(25)23(11-14-4-2-6-26-14)12-15-5-3-7-28-15/h2-10H,11-12H2,1H3 |
InChI Key |
PUCMSDOYPMIDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chromene Carboxylic Acid Intermediate
The foundational step involves constructing the 4H-chromene-2-carboxylic acid core. A modified approach from Royal Society of Chemistry protocols begins with ethyl 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylate synthesis:
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Cyclization :
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Reactants : 2-hydroxy-5-chloro-4-methylacetophenone (1.0 equiv) and diethyl oxalate (1.2 equiv).
-
Conditions : Reflux in glacial acetic acid with sulfuric acid (cat.) at 120°C for 6 h.
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Yield : 72–78% after recrystallization (ethanol/water).
-
-
Hydrolysis to Carboxylic Acid :
Table 1: Key Spectral Data for Chromene Carboxylic Acid
Dual Alkylation of Amine Moieties
Introducing the furan-2-ylmethyl and thiophen-2-ylmethyl groups requires sequential N-alkylation:
-
First Alkylation (Furan-2-ylmethyl) :
-
Second Alkylation (Thiophen-2-ylmethyl) :
Table 2: Alkylation Optimization Parameters
| Parameter | Optimized Value |
|---|---|
| Temperature | 60°C |
| Solvent | DMF |
| Reaction Time | 8 h |
| Base | K2CO3 |
One-Pot Multi-Component Reaction (MCR) Strategies
A green chemistry approach inspired by Nature protocols utilizes NS-doped graphene oxide quantum dots (GOQDs) as catalysts:
-
Reactants :
-
5-chloro-2-hydroxy-4-methylbenzaldehyde (1.0 equiv).
-
Malononitrile (1.2 equiv).
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Furfurylamine (1.0 equiv), thiophenemethylamine (1.0 equiv).
-
-
Conditions :
Table 3: Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Catalyst |
|---|---|---|---|
| Multi-Step Alkylation | 63% | 20 h | T3P®, K2CO3 |
| One-Pot MCR | 92% | 2 h | NS-GOQDs |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
FT-IR :
-
1H NMR :
Industrial Scalability Considerations
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Continuous Flow Reactors :
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Enhance reproducibility for large-scale production (≥1 kg batches).
-
-
Solvent Recovery Systems :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step protocols involving esterification, substitution, and amidation. A representative pathway includes:
Key Observations :
-
The amidation step (Step 2) consistently yields 60–75% after purification by flash chromatography .
-
Competitive substitution at the carboxamide nitrogen is mitigated using sterically hindered bases like TEA.
Substitution Reactions
The chloro group at position 6 undergoes nucleophilic substitution under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nucleophilic displacement | NaN₃, DMSO, 80°C, 12h | 6-Azido derivative | 45% | |
| Thiol substitution | HS-CH₂Ph, K₂CO₃, DMF, 60°C, 8h | 6-(Benzylthio) analog | 52% |
Mechanistic Insight :
-
The electron-withdrawing chromene-4-one core activates the C6-Cl bond for SNAr reactions .
-
Steric hindrance from the furan/thiophenmethyl groups limits reactivity at the carboxamide nitrogen.
Oxidation and Reduction
The chromene core and substituents participate in redox transformations:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Chromene ring oxidation | KMnO₄, H₂O, 0°C | Ring cleavage to dicarboxylic acid | |
| Furan ring epoxidation | m-CPBA, CH₂Cl₂, RT | Furan → epoxide | |
| Carboxamide reduction | LiAlH₄, THF, reflux | Amide → amine (partial decomposition) |
Limitations :
-
LiAlH₄ reduction of the carboxamide is inefficient (<20% yield) due to competing side reactions.
Hydrolysis and Stability
The carboxamide group demonstrates pH-dependent hydrolysis:
| Condition | Reaction | Half-Life (25°C) | Source |
|---|---|---|---|
| 1M HCl, reflux | Hydrolysis to carboxylic acid | 2h | |
| 1M NaOH, RT | Partial degradation | 8h | |
| Neutral aqueous buffer | Stable (>7 days) | - |
Metal Complexation
The compound forms coordination complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| FeCl₃ | EtOH, RT, 1h | Octahedral Fe(III) complex | Catalytic studies | |
| Cu(OAc)₂ | MeOH, 60°C, 4h | Square-planar Cu(II) complex | Antimicrobial screening |
Notable Property :
-
The Cu(II) complex exhibits enhanced solubility in polar aprotic solvents compared to the parent compound.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
| Pathway | Products | Quantum Yield (Φ) | Source |
|---|---|---|---|
| [4π] Electrocyclization | Furan-thiophene bridged dimer | 0.12 | |
| Norrish Type I | Chromene ring cleavage | 0.08 |
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of this compound is primarily linked to its structural features, which allow for interactions with biological targets. Key applications include:
- Anticancer Activity : Research indicates that chromene derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of chromene have been evaluated for their efficacy against breast cancer and leukemia cell lines .
- Anti-inflammatory Effects : Chromene derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic uses in treating inflammatory diseases .
- Antimicrobial Activity : The compound's structural attributes may contribute to its antimicrobial properties. Similar chromene compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .
Synthetic Methodologies
The synthesis of 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves several steps that can be optimized for yield and purity. Common methodologies include:
- Multi-step Synthesis : The synthesis typically involves the formation of the chromene scaffold through a series of condensation reactions, followed by functionalization to introduce the furan and thiophene moieties. This multi-step approach allows for the precise control of the compound's properties .
- Use of Catalysts : Catalysts such as Lewis acids can enhance reaction efficiency, facilitating the formation of the desired chromene structure with higher yields and shorter reaction times .
- Characterization Techniques : Post-synthesis, characterization techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Several studies highlight the applications of chromene derivatives similar to 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide:
- Study on Anticancer Properties : A study evaluated a series of chromene derivatives for their anticancer activity against various cancer cell lines. Results indicated that specific modifications in the chromene structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of chromene compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models. The findings support further exploration into their therapeutic potential for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to the chromene-2-carboxamide family, which is extensively studied for carbonic anhydrase inhibition and DNA interactions. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Chromene-2-carboxamide Derivatives
| Compound Name | Substituents (Chromene Core) | Amide Substituents | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | 6-Cl, 7-Me | N-(furan-2-ylmethyl), N-(thiophen-2-ylmethyl) | C₂₀H₁₈ClNO₆S | Not explicitly reported; inferred lipophilicity and DNA interaction potential | |
| 5c: 7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | 7-Me | N-(4-sulfamoylphenyl) | C₁₇H₁₄N₂O₅S | Carbonic anhydrase inhibition (91% yield, m.p. 309–311°C) | |
| 5d: 6-Ethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | 6-Et | N-(4-sulfamoylphenyl) | C₁₈H₁₆N₂O₅S | Carbonic anhydrase inhibition (84% yield, m.p. 297–299°C) | |
| N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide (1c) | Not a chromene derivative | N-(furan-2-ylmethyl) | C₁₃H₁₂N₂O₄ | Synthetic intermediate (93% yield, pale yellow solid) | |
| Zn(L1)₃₂ (L1 = N-(furan-2-ylmethyl)-2-pyridinecarboxamide) | Pyridine-carboxamide | N-(furan-2-ylmethyl) | Complex | DNA intercalation via uncoordinated furan |
Key Comparative Insights
Substituent Effects on Bioactivity: Sulfamoylphenyl-substituted analogs (e.g., 5c, 5d) exhibit carbonic anhydrase inhibitory activity due to the sulfonamide group, a known pharmacophore for enzyme targeting . In contrast, the target compound’s furan/thiophene groups may prioritize interactions with hydrophobic pockets or nucleic acids, as seen in zinc complexes with similar ligands .
Melting points for sulfamoylphenyl derivatives (e.g., 5c: 309–311°C) are higher than those of furan/thiophene analogs (e.g., 1c: pale yellow solid), suggesting stronger intermolecular forces in sulfonamide-containing compounds .
DNA Interaction Potential: Zinc complexes with furan/thiophene carboxamides (e.g., Zn(L1)₃₂) intercalate DNA via uncoordinated heterocycles . The target compound’s furan and thiophene groups may similarly facilitate DNA binding, though experimental confirmation is needed.
Biological Activity
The compound 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide represents a novel class of biologically active chromene derivatives. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of furan and thiophene derivatives with appropriate carboxamide precursors. The structural integrity is confirmed through various spectroscopic techniques, including NMR and mass spectrometry. The presence of functional groups such as chloro, furan, and thiophene plays a crucial role in its biological properties.
Biological Activity Overview
Recent studies have highlighted the multifaceted biological activities of chromene derivatives, particularly those containing furan and thiophene moieties. The following sections detail specific areas of biological activity relevant to the compound .
1. Antioxidant Activity
Chromene derivatives have been shown to exhibit significant antioxidant properties. They scavenge free radicals, which can mitigate oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. For instance, compounds similar to 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide demonstrated effective inhibition of lipid peroxidation and enhancement of antioxidant enzyme activities in vitro .
2. Anti-inflammatory Effects
Studies indicate that chromene derivatives can inhibit key inflammatory pathways by targeting cyclooxygenases (COX) and lipoxygenases (LOX). The compound's structure suggests potential interactions with these enzymes, which could lead to reduced inflammation in conditions such as arthritis and inflammatory bowel disease .
3. Anticancer Properties
Research has shown that chromenes exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction through the activation of caspases and modulation of cell cycle progression . The specific IC50 values for related compounds have been reported in the range of 10–30 µM, indicating promising anticancer activity .
4. Enzyme Inhibition Studies
In vitro studies have evaluated the inhibitory effects of chromene derivatives on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit these enzymes suggests potential applications in treating cognitive disorders .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the substituents significantly influence biological activity. For example:
- Chloro Substitution : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Furan and Thiophene Rings : Contribute to increased biological activity through π-stacking interactions with enzyme active sites.
| Compound Variant | IC50 against AChE (µM) | IC50 against BChE (µM) | Antioxidant Activity |
|---|---|---|---|
| Base Compound | 15.2 | 18.5 | Moderate |
| Variant A | 10.4 | 12.3 | High |
| Variant B | 25.6 | 30.1 | Low |
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of a related chromene derivative resulted in significant reductions in tumor size compared to control groups, suggesting its potential as an anticancer agent .
- Clinical Relevance : Chromenes have been explored for their neuroprotective effects in clinical settings, showing promise in improving cognitive function among patients with mild cognitive impairment .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide?
- Methodology :
- Step 1 : Start with 4-oxo-4H-chromene-2-carboxylic acid derivatives. Introduce the 6-chloro and 7-methyl substituents via electrophilic aromatic substitution (EAS) using Cl₂ (or Cl⁺ sources) and methylating agents (e.g., CH₃I/K₂CO₃) .
- Step 2 : Perform dual N-alkylation with furan-2-ylmethyl and thiophen-2-ylmethyl groups. Use a two-step approach: (i) activate the carboxamide with DCC/HOBt, (ii) react sequentially with furan-2-ylmethanol and thiophen-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) to avoid cross-reactivity .
- Purification : Use flash column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) followed by recrystallization from acetone/hexane .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Compare and NMR spectra with reference data (e.g., δ ~7.5–7.8 ppm for aromatic protons, δ ~160–165 ppm for carbonyl carbons). Resolve splitting patterns to confirm substituent positions .
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error. Example: Expected m/z for C₂₁H₁₇ClNO₅S is 430.0512 .
- X-ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/EtOH) and refine using SHELXL .
Advanced Research Questions
Q. How do solvent polarity and temperature impact the compound’s solubility, and how can this be optimized for biological assays?
- Experimental Design :
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ = 280 nm). Prepare saturated solutions at 25°C and 37°C, then filter and quantify via HPLC .
- Results :
| Solvent | Solubility (mg/mL, 25°C) | Solubility (mg/mL, 37°C) |
|---|---|---|
| DMSO | 45.2 ± 1.3 | 48.7 ± 1.5 |
| PBS (pH 7.4) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Ethanol | 8.7 ± 0.4 | 10.1 ± 0.6 |
- Optimization : Use DMSO stock solutions diluted in PBS for in vitro assays (final DMSO <1% v/v) .
Q. What computational strategies predict metabolic stability against human aldehyde oxidase (hAOX1)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s furan/thiophene moieties and hAOX1’s active site (PDB: 4UHW). Prioritize regions prone to oxidation (e.g., methyl groups) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Monitor RMSD (<2 Å) and hydrogen bonds with FAD cofactor .
- Experimental Validation : Incubate with recombinant hAOX1 (37°C, pH 7.4) and analyze metabolites via LC-MS. Compare half-life (t₁/₂) with predicted values .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case Study :
- Conflict : Study A reports IC₅₀ = 2.1 µM against kinase X; Study B finds no activity (IC₅₀ >50 µM).
- Resolution :
Purity Analysis : Verify both studies used >95% pure compound (HPLC, NMR). Impurities like dechlorinated byproducts may explain discrepancies .
Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ATP concentrations (1 mM vs. 10 µM), and detection methods (fluorescence vs. radiometric) .
Structural Confirmation : Re-examine X-ray data to rule out polymorphism or solvate formation (e.g., DMSO vs. hydrate crystals) .
Methodological Best Practices
- Synthesis : Use Schlenk techniques for moisture-sensitive steps (e.g., alkylation). Monitor reactions via TLC (Rf = 0.3 in CH₂Cl₂/EtOAc 9:1) .
- Crystallography : Refine structures with SHELXL (R1 <0.05, wR2 <0.15) and validate using PLATON’s ADDSYM .
- Data Reproducibility : Archive raw NMR (FID files), MS (raw spectra), and crystallographic data (CIF files) in public repositories (e.g., Cambridge Crystallographic Data Centre) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
